molecular formula C27H24N2O5 B11421076 N-(3,4-dimethoxyphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

N-(3,4-dimethoxyphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B11421076
M. Wt: 456.5 g/mol
InChI Key: ZAYJQNZUTSMONN-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and is modified with methoxy and benzoyl groups that can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups or further to quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of alcohols or reduced quinoline derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenyl)-3,4,5-triethoxybenzamide
  • N-(4-(3,4-Dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

Uniqueness

N-(3,4-Dimethoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific structural features, such as the combination of a quinoline core with methoxy and benzoyl groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C27H24N2O5/c1-17-8-10-18(11-9-17)26(31)21-15-29(22-7-5-4-6-20(22)27(21)32)16-25(30)28-19-12-13-23(33-2)24(14-19)34-3/h4-15H,16H2,1-3H3,(H,28,30)

InChI Key

ZAYJQNZUTSMONN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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